molecular formula C14H10Cl2N2Pd B7780801 Bis(benzonitrile)palladium chloride

Bis(benzonitrile)palladium chloride

Cat. No.: B7780801
M. Wt: 383.6 g/mol
InChI Key: WXNOJTUTEXAZLD-UHFFFAOYSA-L
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Preparation Methods

Bis(benzonitrile)palladium chloride can be synthesized by dissolving palladium(II) chloride in warm benzonitrile. The reaction typically involves heating palladium(II) chloride with benzonitrile at elevated temperatures to form the desired complex . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

Bis(benzonitrile)palladium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzonitrile ligands can be replaced by other ligands in the presence of suitable reagents.

    Oxidative Addition: The compound can participate in oxidative addition reactions, where it forms new bonds with other molecules.

    Reductive Elimination: It can also undergo reductive elimination, where it loses ligands to form simpler compounds.

Common reagents used in these reactions include organic halides, phosphines, and other coordinating ligands. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(benzonitrile)palladium chloride is widely used in scientific research due to its versatility as a catalyst. Some of its applications include:

Mechanism of Action

The mechanism by which bis(benzonitrile)palladium chloride exerts its effects involves the coordination of the palladium center with various ligands. The palladium atom can undergo oxidative addition, where it forms new bonds with other molecules, and reductive elimination, where it loses ligands. These processes are crucial for its catalytic activity in various chemical reactions .

Comparison with Similar Compounds

Bis(benzonitrile)palladium chloride is similar to other palladium complexes such as bis(acetonitrile)palladium chloride and tetrakis(triphenylphosphine)palladium. it is unique due to its specific coordination with benzonitrile ligands, which provides distinct reactivity and stability in certain reactions .

Similar compounds include:

Properties

IUPAC Name

benzonitrile;dichloropalladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNOJTUTEXAZLD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14220-64-5
Record name Bis(benzonitrile)dichloropalladium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14220-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzonitrile)palladium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzonitrilepalladium dichloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169967
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Record name Bis(benzonitrile)palladium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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